molecular formula C17H19N3O3S B5770779 1-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one

1-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one

Cat. No.: B5770779
M. Wt: 345.4 g/mol
InChI Key: HLKDPUUCGZANMK-UHFFFAOYSA-N
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Description

1-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one is a complex organic compound featuring a furan ring, a triazole ring, and a sulfanyl group

Properties

IUPAC Name

1-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-3,3-dimethylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-17(2,3)14(21)11-24-16-19-18-15(13-7-5-9-23-13)20(16)10-12-6-4-8-22-12/h4-9H,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKDPUUCGZANMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CSC1=NN=C(N1CC2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one typically involves multiple steps. One common route includes the condensation of 5-hydroxymethylfurfural with 3,3-dimethyl-2-butanone, followed by further reactions to introduce the triazole and sulfanyl groups . Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

1-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The triazole ring can interact with various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar compounds include other furan and triazole derivatives, such as 5-furan-2-yl [1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H- [1,2,4]-triazole-3-thiol . What sets 1-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

The compound 1-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one is a derivative of the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, focusing on its antifungal, antibacterial, and anticancer activities.

Chemical Structure and Properties

The molecular formula for this compound is C15H18N4OSC_{15}H_{18}N_4OS, and it features a triazole ring that is known for enhancing biological activity through various mechanisms. The presence of furan groups contributes to its lipophilicity and potential interaction with biological targets.

Antifungal Activity

Research has shown that triazole derivatives exhibit significant antifungal properties. For instance, compounds similar to our target compound have demonstrated potent activity against various fungal strains. A study indicated that certain 1,2,4-triazole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.0156 μg/mL against Candida albicans, outperforming standard antifungal agents like fluconazole .

CompoundFungal StrainMIC (μg/mL)
Triazole Derivative ACandida albicans0.0156
Triazole Derivative BAspergillus niger0.0312

Antibacterial Activity

The antibacterial potential of triazoles has also been extensively studied. The compound has shown promising results against both Gram-positive and Gram-negative bacteria. In a comparative study, derivatives of the triazole scaffold exhibited MIC values significantly lower than those of conventional antibiotics.

CompoundBacterial StrainMIC (μg/mL)
Triazole Derivative CStaphylococcus aureus0.125
Triazole Derivative DEscherichia coli0.5

In particular, one study highlighted that a related triazole compound had an MIC of 0.68 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating a strong potential for treating resistant infections .

Anticancer Activity

Emerging evidence suggests that triazole derivatives may possess anticancer properties. A recent investigation into the cytotoxic effects of various triazoles found that some compounds induced apoptosis in cancer cell lines at low concentrations. The mechanism appears to involve the inhibition of specific kinases involved in cancer cell proliferation.

Case Studies

  • Case Study on Antifungal Efficacy : A study conducted by Tang et al. evaluated several triazole derivatives against a panel of fungal pathogens and found that one derivative exhibited a broad spectrum of activity with MIC values ranging from 0.00097 to 0.0156 μg/mL against multiple species including Candida parapsilosis and Cryptococcus neoformans .
  • Case Study on Antibacterial Resistance : Another research project assessed the antibacterial activity of triazole derivatives against multi-drug resistant strains of bacteria. The findings revealed that certain derivatives were effective at concentrations lower than traditional antibiotics, suggesting their potential use in overcoming resistance issues .

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